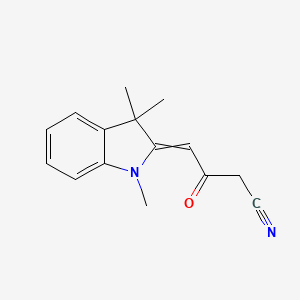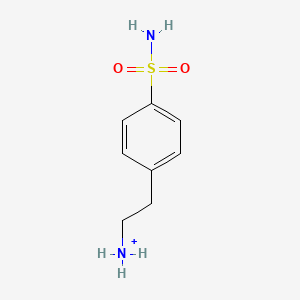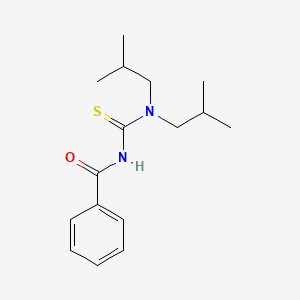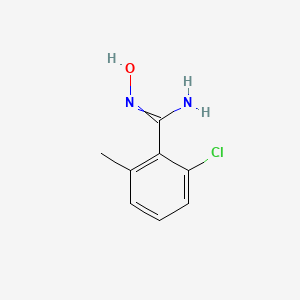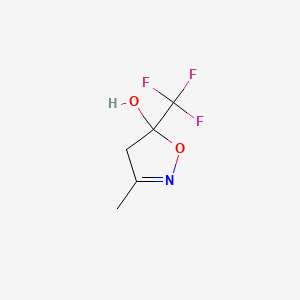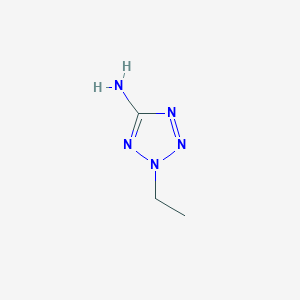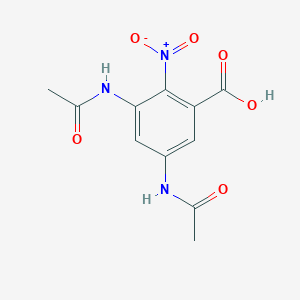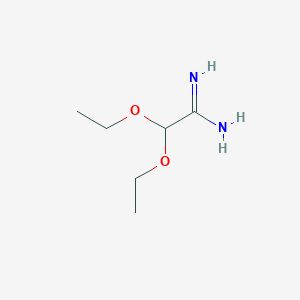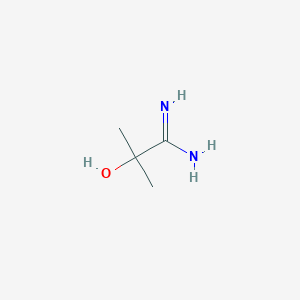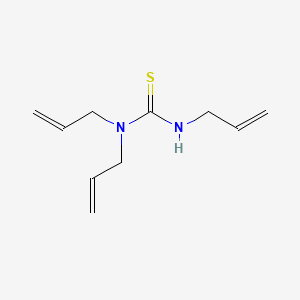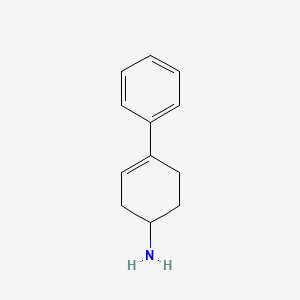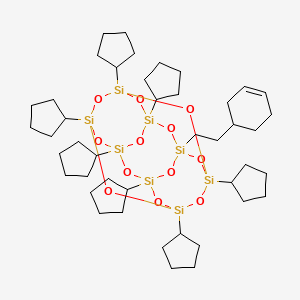
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy&
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is a complex organosilicon compound. It is characterized by its unique structure, which includes multiple cyclohexenyl and siloxane groups. This compound is known for its stability and versatility in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves multiple steps. The initial step typically includes the preparation of cyclohexenyl derivatives, followed by the introduction of siloxane groups through hydrosilylation reactions. The reaction conditions often require the use of catalysts such as platinum or rhodium complexes to facilitate the hydrosilylation process.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes to accommodate larger quantities. This often includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and distillation are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexenyl groups, using halogenating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction can produce fully saturated cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential as a drug delivery system due to its stability and biocompatibility.
Medicine: Explored for its use in developing new therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& involves its interaction with molecular targets through its siloxane and cyclohexenyl groups. These interactions can modulate various biochemical pathways, making it a versatile compound in both research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Octacyclohexenylethyldimethylsilyloxy-POSS: Similar in structure but with different functional groups.
Triethoxysilylpropyl isocyanate: Shares the siloxane backbone but differs in its isocyanate functionality.
Uniqueness
Pss-(2-(3-cyclohexen-1-YL)ethyl)heptacy& is unique due to its combination of cyclohexenyl and siloxane groups, providing a balance of stability and reactivity that is not commonly found in other compounds.
Propiedades
Número CAS |
307496-19-1 |
|---|---|
Fórmula molecular |
C43H76O12Si8 |
Peso molecular |
1009.7 g/mol |
Nombre IUPAC |
1-(2-cyclohex-3-en-1-ylethyl)-3,5,7,9,11,13,15-heptacyclopentyl-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane |
InChI |
InChI=1S/C43H76O12Si8/c1-2-18-36(19-3-1)34-35-56-44-57(37-20-4-5-21-37)47-60(40-26-10-11-27-40)49-58(45-56,38-22-6-7-23-38)51-62(42-30-14-15-31-42)52-59(46-56,39-24-8-9-25-39)50-61(48-57,41-28-12-13-29-41)54-63(53-60,55-62)43-32-16-17-33-43/h1-2,36-43H,3-35H2 |
Clave InChI |
KBSDLBVPAHQCRY-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
SMILES canónico |
C1CCC(C1)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7CCCC7)C8CCCC8)C9CCCC9)C1CCCC1)C1CCCC1)C1CCCC1)CCC1CCC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


